6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
Description
Chemical Name: 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate CAS Number: 372084-81-6 Molecular Formula: C₂₆H₂₂ClNO₆S Molecular Weight: 511.974 g/mol Structural Features:
- A coumarin (chromenone) core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 2-oxo moiety.
- The 7-hydroxy group of the coumarin is esterified with a butanoate linker bearing a [(4-methylphenyl)sulfonyl]amino (Tosa) group at the 4-position .
- The Tosa group consists of a 4-methylbenzenesulfonyl (Tos) moiety attached via a sulfonamide (-SO₂-NH-) linkage .
Properties
Molecular Formula |
C26H22ClNO6S |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C26H22ClNO6S/c1-17-9-11-19(12-10-17)35(31,32)28-13-5-8-25(29)34-24-16-23-21(14-22(24)27)20(15-26(30)33-23)18-6-3-2-4-7-18/h2-4,6-7,9-12,14-16,28H,5,8,13H2,1H3 |
InChI Key |
YKZOBXQMHOXNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Chlorination: The chromenone core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Coupling with 4-{[(4-methylphenyl)sulfonyl]amino}butanoic Acid: The final step involves the coupling of the chlorinated chromenone with 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin-Sulfonamide Family
The compound belongs to a class of coumarin derivatives functionalized with sulfonamide groups, which are known for diverse biological activities. Below is a comparison with key analogues:
Functional Group Analysis
- Butanoate Linker: The four-carbon chain increases molecular flexibility compared to rigid analogues like 5a, which contains a pyridyl core .
Biological Activity
The compound 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate belongs to the class of chromen derivatives, which are noted for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 410.92 g/mol
Biological Activity Overview
Research indicates that chromen derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. The specific compound in focus has shown promising results in several biological assays.
Anti-inflammatory Activity
Chromene derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammation pathways. The inhibition of these enzymes can lead to reduced inflammation and pain.
Case Study:
In a study evaluating various chromen derivatives, it was found that certain compounds exhibited significant inhibition of COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .
| Compound | COX-2 Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Compound A | 75% | 80% |
| Compound B | 68% | 70% |
| 6-Chloro Compound | 72% | 76% |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Chromen derivatives have demonstrated the ability to scavenge free radicals effectively.
Research Findings:
The antioxidant activity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant dose-dependent scavenging effect compared to standard antioxidants like ascorbic acid .
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
The biological activity of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is believed to involve several mechanisms:
- Enzyme Inhibition: Targeting COX and LOX enzymes to reduce inflammatory responses.
- Antioxidant Defense: Scavenging free radicals and reducing oxidative stress.
- Apoptosis Induction: Modulating apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
